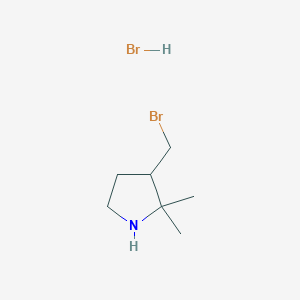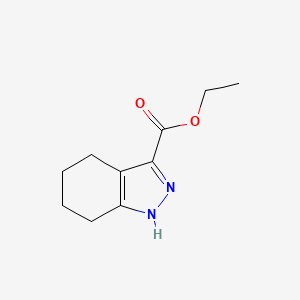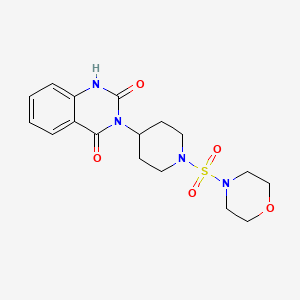
3-(Bromomethyl)-2,2-dimethylpyrrolidine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-2,2-dimethylpyrrolidine;hydrobromide, also known as BDP, is a chemical compound that has been widely used in scientific research. It is a pyrrolidine derivative that is commonly used as a reagent in organic synthesis and as a building block in the preparation of various biologically active compounds.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-2,2-dimethylpyrrolidine;hydrobromide is not well understood. However, it is believed to act as a dopamine agonist and modulate the activity of neurotransmitters in the brain. It has also been shown to have antioxidant properties and protect against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain and improve cognitive function. It has also been shown to have antioxidant properties and protect against oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties and reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(Bromomethyl)-2,2-dimethylpyrrolidine;hydrobromide is its relatively simple synthesis method and high yield. It is also a versatile building block that can be used to prepare a variety of biologically active compounds. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for the use of 3-(Bromomethyl)-2,2-dimethylpyrrolidine;hydrobromide in scientific research. One area of interest is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. This compound has also been shown to have potential as an antioxidant and anti-inflammatory agent, which could have applications in the treatment of a variety of diseases. Additionally, this compound could be used as a building block for the synthesis of new materials with unique properties.
Synthesemethoden
The synthesis of 3-(Bromomethyl)-2,2-dimethylpyrrolidine;hydrobromide involves the reaction of 2,2-dimethylpyrrolidine with formaldehyde and hydrobromic acid. The reaction proceeds through the formation of a bromomethyl intermediate, which is then quenched with hydrobromic acid to give the final product. The synthesis method is relatively simple and can be performed on a large scale with high yield.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-2,2-dimethylpyrrolidine;hydrobromide has been widely used in scientific research as a reagent in organic synthesis and as a building block in the preparation of various biologically active compounds. It has been used as a starting material for the synthesis of drugs such as piribedil and bifeprunox, which are used for the treatment of Parkinson's disease and schizophrenia, respectively.
Eigenschaften
IUPAC Name |
3-(bromomethyl)-2,2-dimethylpyrrolidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c1-7(2)6(5-8)3-4-9-7;/h6,9H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTQISMYAMMQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)CBr)C.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-(2,2-dioxo-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]thiazin-8-yl)propan-1-one](/img/structure/B2464043.png)
![(E)-ethyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2464045.png)






![5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2464057.png)
![3-Chloro-2-[(3-nitro-2-pyridinyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2464058.png)
![N-[(4-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2464059.png)

![8-(2,5-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2464064.png)
![2-bromo-N-[2-(2-fluorophenoxy)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B2464065.png)